molecular formula C15H14N4S B7834032 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE

2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834032
M. Wt: 282.4 g/mol
InChI Key: KFZNCSOQNAGBPK-UHFFFAOYSA-N
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Description

2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of a substituted pyrimidine with appropriate reagents to introduce the methylsulfanyl, phenyl, and prop-2-en-1-ylamino groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. Examples include:

Uniqueness

What sets 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-methylsulfanyl-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-3-9-17-14-12(10-16)13(18-15(19-14)20-2)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNCSOQNAGBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NCC=C)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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